Tesaglitazar

PPAR Pharmacology Type 2 Diabetes Drug Selectivity

Sourcing Tesaglitazar for metabolic research requires a precisely characterized dual PPARα/γ agonist. Unlike other discontinued glitazars, Tesaglitazar offers a balanced PPARα/γ selectivity ratio (1.4) with an EC50 of 0.2 μM at PPARγ, making it ideal for studying synergistic glucose/lipid regulation. Its well-documented, compound-specific renal safety signal—distinct from the cardiovascular events of muraglitazar—provides a validated tool for mechanistic toxicity studies and sex-based PK/PD modeling.

Molecular Formula C20H24O7S
Molecular Weight 408.5 g/mol
CAS No. 251565-85-2
Cat. No. B1683095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTesaglitazar
CAS251565-85-2
Synonyms(S)-2-ethoxy-3-(4-((4-(methylsulfonyloxy)phenethyl)oxy)phenyl)propanoic acid
(S)-2-ethoxy-3-(4-(2-(4-methylsulphonyloxyphenyl)ethoxy)phenyl)propanoic acid
2-ethoxy-3-(4-((4-(methylsulfonyloxy)phenethyl)oxy)phenyl)propanoic acid
AZ 242
tesaglitaza
Molecular FormulaC20H24O7S
Molecular Weight408.5 g/mol
Structural Identifiers
SMILESCCOC(CC1=CC=C(C=C1)OCCC2=CC=C(C=C2)OS(=O)(=O)C)C(=O)O
InChIInChI=1S/C20H24O7S/c1-3-25-19(20(21)22)14-16-6-8-17(9-7-16)26-13-12-15-4-10-18(11-5-15)27-28(2,23)24/h4-11,19H,3,12-14H2,1-2H3,(H,21,22)/t19-/m0/s1
InChIKeyCXGTZJYQWSUFET-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tesaglitazar (CAS 251565-85-2) Procurement Guide for Dual PPARα/γ Agonist Research


Tesaglitazar (AZ 242, Galida) is an investigational small-molecule dual agonist of peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ) [1]. It exhibits a distinct potency profile, being more potent at human PPARγ (EC50 = 0.2 μM) than at human PPARα (EC50 = 3.6 μM) . Developed by AstraZeneca, tesaglitazar advanced to Phase III clinical trials for type 2 diabetes mellitus (T2DM) before its discontinuation in 2006 due to renal safety signals, specifically elevated serum creatinine and decreased glomerular filtration rate (GFR) [2]. Its development history provides a well-characterized pharmacological and toxicological profile for scientific investigation into the mechanisms of dual PPAR agonism and the associated class-specific adverse effects [3].

Why Tesaglitazar (CAS 251565-85-2) Cannot Be Substituted by Other PPAR Agonists in Research


The dual PPARα/γ agonist class, or 'glitazars', is characterized by significant inter-compound variability in receptor selectivity, potency, and downstream adverse effect profiles, making simple generic substitution invalid for research purposes [1]. While all members of this class aim to combine the lipid-modifying benefits of fibrates (PPARα) with the insulin-sensitizing effects of thiazolidinediones (PPARγ), the precise balance of PPARα versus PPARγ activation is a critical determinant of both efficacy and safety [2]. For instance, the development of muraglitazar and tesaglitazar was discontinued due to distinct, compound-specific toxicities—cardiovascular events for the former and renal impairment for the latter—despite both being dual PPARα/γ agonists [3]. Furthermore, the potency and selectivity ratios vary widely; tesaglitazar's unique profile differs markedly from that of aleglitazar or saroglitazar, leading to different experimental outcomes [4]. This guide provides the quantitative evidence necessary to distinguish tesaglitazar from its closest analogs for accurate and reproducible scientific study.

Tesaglitazar (251565-85-2) Quantitative Evidence for Differential Selection vs. Analogs


Tesaglitazar vs. Muraglitazar: Quantitative Potency and PPARα/γ Selectivity Profile

In a direct head-to-head comparison, tesaglitazar exhibits a markedly different PPARα/γ potency ratio compared to muraglitazar. Tesaglitazar is less potent at PPARα (EC50 = 4780 nM) and has a PPARα/γ EC50 ratio of 1.4, indicating a roughly balanced agonist activity. In contrast, muraglitazar is more potent at PPARα (EC50 = 5680 nM) but shows a stark 23-fold selectivity for PPARγ (EC50 = 243 nM) [1]. This fundamental difference in the balance of PPARα and PPARγ activation leads to distinct downstream gene expression and physiological effects, a critical factor for experimental design.

PPAR Pharmacology Type 2 Diabetes Drug Selectivity

Tesaglitazar vs. Aleglitazar: Differences in PPARα/γ Potency and Clinical Outcomes

A comparative molecular profiling study demonstrates that tesaglitazar is significantly less potent than the later-generation dual agonist aleglitazar. Tesaglitazar has EC50 values of 4780 nM (PPARα) and 3420 nM (PPARγ), while aleglitazar is over 900-fold more potent at PPARα (5 nM) and 380-fold more potent at PPARγ (9 nM) [1]. This extreme difference in potency is a key differentiator for in vitro studies. Clinically, both were discontinued, but for different safety concerns: tesaglitazar due to renal impairment (increased creatinine, decreased GFR) and aleglitazar due to cardiovascular events and bone fractures in the AleCardio trial [2].

PPAR Pharmacology Comparative Efficacy Clinical Development

Tesaglitazar vs. Pioglitazone (PPARγ Agonist): Divergent Effects on Lipid Metabolism

In a Phase III clinical trial (GALLANT 6), tesaglitazar was directly compared to the PPARγ-specific agonist pioglitazone in patients with T2DM [1]. A key differentiator for tesaglitazar is its impact on lipid profiles, attributable to its PPARα activity. A 12-week dose-ranging study showed tesaglitazar dose-dependently reduced triglycerides by up to 40% and increased HDL-C by 13%, which is a robust lipid-modifying effect not typically observed with pure PPARγ agonists like pioglitazone, which have only modest beneficial effects on lipids [2].

Lipid Metabolism Dyslipidemia Comparative Pharmacology

Tesaglitazar vs. Placebo/Active Controls: Demonstrated In Vivo Efficacy in a Standard Preclinical Model of Metabolic Syndrome

In a standardized in vivo model, treatment of obese, insulin-resistant Zucker rats with tesaglitazar (3 µmol/kg/day for 4 weeks) resulted in significant metabolic improvements compared to untreated obese controls. Following an oral glucose/tglyceride load, tesaglitazar treatment reduced the 2-hour post-load area under the curve (AUC) for glucose by 19% and for triglycerides (TG) by 413% compared to lean controls, and markedly reduced post-load insulin by 849% [1]. Further mechanistic studies showed tesaglitazar reduced hepatic TG secretion by 47% and increased plasma TG clearance by 490% [2].

Metabolic Syndrome Insulin Resistance Obese Zucker Rat In Vivo Pharmacology

Tesaglitazar's Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship and Sex-Based Differences

A mechanism-based PK/PD model developed from a 12-week clinical trial in T2DM patients revealed unique pharmacodynamic properties of tesaglitazar. The model estimated the time to a new steady-state fasting plasma glucose (FPG) to be approximately 9 weeks following treatment initiation [1]. Notably, the analysis identified a significant sex-based difference in drug potency, with tesaglitazar being twice as potent in females as in males [1]. The model also attributed the observed drug effect on hemoglobin to hemodilution of red blood cells, rather than a direct effect on erythropoiesis [1].

Pharmacokinetics Pharmacodynamics HbA1c Sex Differences

Recommended Research Applications for Tesaglitazar (CAS 251565-85-2) Based on Quantitative Evidence


Investigating the Balance of PPARα/γ Activation on Lipid and Glucose Metabolism

Tesaglitazar's balanced PPARα/γ selectivity ratio (1.4), as determined by EC50 values [1], makes it an ideal compound for studying the synergistic effects of dual agonism on both glucose and lipid homeostasis. Its robust in vivo efficacy in reducing triglycerides (by up to 40% in humans and 413% AUC in rats) while improving glycemic control distinguishes it from pure PPARγ agonists (pioglitazone) and provides a benchmark for novel dual agonists [2].

Preclinical Modeling of PPAR Agonist-Induced Renal Toxicity

Tesaglitazar's well-documented and specific clinical toxicity—elevated serum creatinine and decreased glomerular filtration rate (GFR) leading to its discontinuation in 2006 [3]—provides a valuable tool for in vitro and in vivo models aimed at understanding the mechanisms of PPAR-mediated renal impairment. This specific adverse event profile differentiates it from other glitazars like muraglitazar (associated with cardiovascular events) [4].

Pharmacodynamic Modeling and Sex-Based Drug Response Analysis

The established PK/PD model for tesaglitazar, which quantifies a 2-fold greater potency in females and a 9-week time to FPG steady-state, offers a powerful framework for designing and interpreting studies on sex-based pharmacodynamic differences [5]. This makes tesaglitazar a well-characterized reference compound for research into personalized or sex-specific responses to metabolic therapies.

Mechanistic Studies on PPARα/γ Dual Agonist Differentiation

The availability of precise, comparative EC50 data for tesaglitazar, muraglitazar, and aleglitazar from a single head-to-head study allows researchers to select tesaglitazar as a specific tool for probing the functional consequences of intermediate versus high potency (aleglitazar) or imbalanced selectivity (muraglitazar) on cofactor recruitment and downstream gene expression [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tesaglitazar

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.